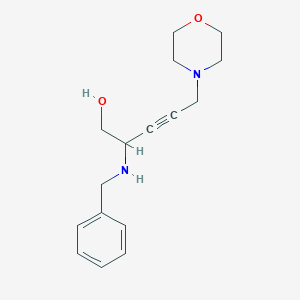

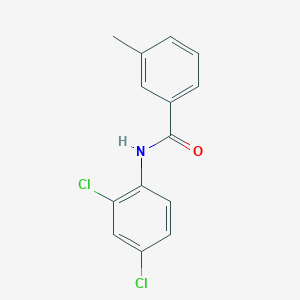

![molecular formula C19H20N2O4 B5503279 4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The introduction of "4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide" into scientific research highlights the continuous exploration of novel compounds with potential applications in pharmaceuticals, materials science, and chemical synthesis. Compounds with similar structures have been studied for their unique chemical behaviors, molecular interactions, and potential applications in various industries.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including acylation, condensation, and amide formation processes. For example, compounds with acrylamide moieties are synthesized through reactions involving acryloyl chloride and aromatic amines in the presence of base catalysts. These reactions are carefully controlled to achieve high purity and yield of the desired product (El‐Wakil, 2006).

Molecular Structure Analysis

The molecular structure of similar benzamide derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide insights into the compound's crystal structure, bond lengths, angles, and molecular conformation. The structural analysis is crucial for understanding the compound's chemical reactivity and physical properties (Cunha et al., 2005).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. These reactions can modify the compound's functional groups, leading to changes in its chemical properties and potential applications. The reactivity of these compounds is influenced by the substituents on the benzamide ring and the acryloyl group (Sumio et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting point, solubility, and crystallinity, are influenced by their molecular structure. For instance, the presence of methoxy and ethoxy groups can affect the compound's solubility in organic solvents, which is important for its application in chemical synthesis and pharmaceutical formulations (Bondock et al., 2014).

Chemical Properties Analysis

The chemical properties of "4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide" and similar compounds are characterized by their reactivity towards various chemical reagents, stability under different conditions, and potential to undergo specific reactions. These properties are essential for the compound's application in medicinal chemistry, where its reactivity with biological molecules can be exploited for therapeutic purposes (Mori et al., 2005).

Scientific Research Applications

Enamine Chemistry

The reaction of αβ-unsaturated acid chlorides with tertiary enamino-ketones and -esters has led to the isolation of compounds such as 4-acetyl- and 4-benzoyl-3-(substituted amino)cyclohex-2-en-1-ones. This demonstrates the compound's relevance in the synthesis of enamines, highlighting its importance in organic synthesis and potential applications in creating diverse chemical entities (Hickmott & Sheppard, 1972).

Polymerization Processes

Homopolymers and copolymers have been synthesized using monosubstituted acrylamides like N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe) through reversible addition−fragmentation chain transfer (RAFT) polymerization. This illustrates the compound's role in the controlled synthesis of polymers with specified molecular weights and properties, relevant in materials science and biomedical applications (Mori, Sutoh, & Endo, 2005).

Synthesis of Novel Compounds

The synthesis and characterization of new derivatives such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been explored. These compounds have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's potential in medicinal chemistry for drug development (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The compound has been studied in silico (using computational approaches) for its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . This suggests that the compound may have a cytotoxic activity potency against breast cancer through ERα inhibition .

properties

IUPAC Name |

4-[[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(22)21-15-8-6-14(7-9-15)19(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H,21,22)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXQRHQLKPQXPV-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(4-Ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

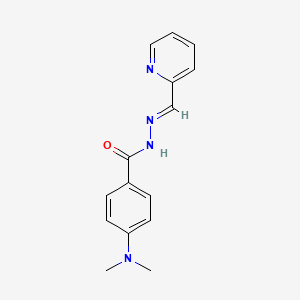

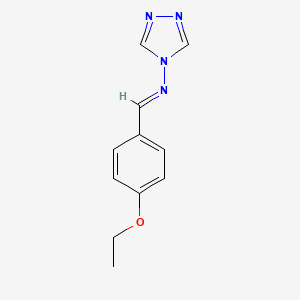

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

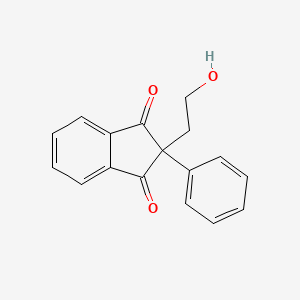

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

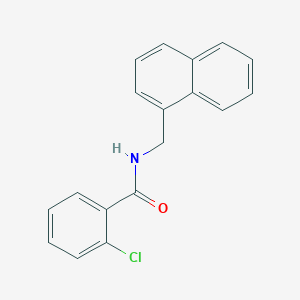

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

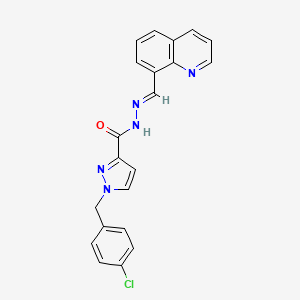

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)